2-(2-methylphenyl)-3H-isoindol-1-one
Description
Overview of Isoindolone (3H-isoindol-1-one) Structural Class in Chemical Research
The isoindolone scaffold, chemically known as 3H-isoindol-1-one or phthalimidine, is a bicyclic heterocyclic compound. nih.gov Its structure features a benzene (B151609) ring fused to a five-membered γ-lactam ring. This core structure is found in a variety of natural products and has been identified as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.com The parent compound, 2,3-dihydroisoindol-1-one, serves as the fundamental building block for a vast array of more complex molecules. nih.gov
The isoindolone framework is a key constituent in several clinically approved drugs, highlighting its therapeutic relevance. mdpi.com For instance, Lenalidomide, a derivative of thalidomide, incorporates the isoindolin-1-one (B1195906) core and is utilized in the treatment of multiple myeloma. mdpi.com The structural rigidity and the presence of both hydrogen bond donors and acceptors in the isoindolone moiety contribute to its favorable interactions with biological macromolecules.
Significance of the Isoindolone Framework in Synthetic Chemistry
The synthetic accessibility of the isoindolone framework has made it a popular target for organic chemists. Numerous synthetic strategies have been developed for the construction of the isoindolone core, ranging from classical condensation reactions to modern metal-catalyzed cyclizations. nih.gov These methods allow for the introduction of a wide variety of substituents on both the aromatic ring and the lactam nitrogen, enabling the creation of large and diverse chemical libraries for drug discovery and material science applications.
The reactivity of the isoindolone scaffold also lends itself to further chemical modifications. The carbonyl group and the N-H bond of the parent scaffold can be readily functionalized, providing avenues for the synthesis of more complex heterocyclic systems. This synthetic tractability has cemented the isoindolone framework as a cornerstone in the development of novel bioactive compounds and functional materials. nih.gov
Contextualization of 2-(2-methylphenyl)-3H-isoindol-1-one within the Isoindolone Family
This compound is a specific derivative of the isoindolone family. It is characterized by the presence of a 2-methylphenyl (or o-tolyl) group attached to the nitrogen atom of the isoindolone core. This substitution introduces a sterically bulky and lipophilic group, which can significantly influence the molecule's physical, chemical, and biological properties compared to the unsubstituted parent compound.
While extensive research has been conducted on the broader isoindolone class, specific, in-depth research findings on this compound are not widely available in publicly accessible literature. However, based on the general understanding of isoindolone chemistry, the introduction of the o-tolyl group at the N-2 position is expected to impact its conformational flexibility and its potential interactions with biological targets. The methyl group's position on the phenyl ring could also play a role in directing intermolecular interactions.
Below is a data table of the parent compound and the specific derivative discussed:
| Compound Name | IUPAC Name | Molecular Formula | CAS Number |
| Isoindolone | 2,3-dihydroisoindol-1-one | C₈H₇NO | 480-91-1 nih.gov |
| This compound | 2-(2-methylphenyl)-2,3-dihydro-1H-isoindol-1-one | C₁₅H₁₃NO | Not available |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
17372-63-3 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H13NO/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15(16)17/h2-9H,10H2,1H3 |
InChI Key |
YCUIAYUVYLNFFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC=CC=C1N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2 2 Methylphenyl 3h Isoindol 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and conformation.
One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer primary evidence for the structural framework of 2-(2-methylphenyl)-3H-isoindol-1-one.
The ¹H NMR spectrum provides a map of the proton environments in the molecule. The isoindolinone core contains a methylene group (CH₂) and an aromatic ring, while the 2-methylphenyl (o-tolyl) substituent has its own set of aromatic protons and a methyl group. The methylene protons adjacent to the nitrogen atom typically appear as a singlet around 4.85 ppm. The aromatic protons of the isoindolinone ring and the tolyl group resonate in the downfield region between 7.20 and 7.90 ppm, often showing complex splitting patterns due to spin-spin coupling. The methyl protons of the tolyl group are shielded and appear as a distinct singlet in the upfield region, typically around 2.15 ppm.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Due to the molecule's asymmetry, all 15 carbon atoms are expected to be unique. The most deshielded signal corresponds to the carbonyl carbon (C=O) of the lactam ring, appearing around 168.0 ppm. The aromatic carbons resonate in the 122-144 ppm range. The methylene carbon (CH₂) signal is found further upfield, typically near 50.0 ppm, while the methyl (CH₃) carbon of the tolyl group is the most shielded, resonating at approximately 17.5 ppm.
Below are the anticipated chemical shifts for this compound.
¹H NMR Chemical Shift Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (Tolyl) | 2.15 | s |
| CH₂ (Isoindolinone) | 4.85 | s |
¹³C NMR Chemical Shift Data
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 168.0 |
| Ar-C (Quaternary) | 132.0 - 144.0 |
| Ar-CH | 122.0 - 131.0 |
| CH₂ | 50.0 |
Two-Dimensional NMR (NOESY, DEPT, HMQC, HMBC) for Conformation and Connectivity Analysis
Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and establish specific connections between atoms, which is crucial for confirming the molecular structure and determining its preferred conformation.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum for this compound would show positive signals for the methyl (CH₃) and aromatic methine (CH) carbons, and a negative signal for the methylene (CH₂) carbon. Quaternary carbons, including the carbonyl carbon, would be absent.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons to which they are attached. For instance, the proton signal at ~4.85 ppm would show a correlation to the carbon signal at ~50.0 ppm, confirming the CH₂ group assignment. Similarly, the methyl proton signal at ~2.15 ppm would correlate with the carbon signal at ~17.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (2-3 bond) correlations, which helps piece together the molecular skeleton. Key HMBC correlations would be expected between:
The methylene (CH₂) protons and the carbonyl carbon.
The methylene (CH₂) protons and the quaternary carbon of the tolyl group to which the nitrogen is attached.
The methyl (CH₃) protons and the adjacent aromatic carbons on the tolyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing crucial information about the molecule's three-dimensional structure and conformation. For this compound, a key NOESY correlation would be observed between the methylene (CH₂) protons of the isoindolinone ring and the ortho-protons of the tolyl ring. This through-space interaction helps to confirm the orientation of the tolyl substituent relative to the isoindolinone core.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is dominated by strong absorption bands corresponding to polar functional groups. The most prominent feature in the FTIR spectrum of this compound is the intense absorption from the lactam carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1700 cm⁻¹. Other characteristic absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the methylene and methyl groups between 2850-3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
FT-Raman Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, polarizable bonds. Therefore, the aromatic ring vibrations (C=C stretching) often produce stronger signals in the Raman spectrum than in the IR spectrum. The carbonyl stretch is also observable in Raman, though typically weaker than in FTIR. The symmetric vibrations of the molecule are particularly Raman active.
Vibrational Assignment and Analysis of Fundamental Modes
By combining data from both FTIR and FT-Raman spectra, a more complete assignment of the fundamental vibrational modes can be achieved. For a molecule with 29 atoms like this compound, there are 3N-6 = 81 expected fundamental vibrational modes.
Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Intensity |
|---|---|---|---|
| ~3060 | Aromatic C-H Stretch | FTIR/Raman | Medium |
| ~2925 | Aliphatic C-H Stretch | FTIR/Raman | Medium |
| ~1690 | Lactam C=O Stretch | FTIR | Strong |
| ~1605 | Aromatic C=C Stretch | Raman | Strong |
| ~1480 | Aromatic C=C Stretch | Raman | Strong |
| ~1450 | CH₂ Scissoring | FTIR | Medium |
| ~1380 | C-N Stretch | FTIR | Medium |
The analysis of these modes provides a detailed "fingerprint" of the molecule, confirming the presence of the isoindolinone lactam ring and the substituted aromatic system. The precise positions and intensities of these bands can be influenced by subtle structural and conformational factors.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₃NO, with a molecular weight of approximately 223.27 g/mol nih.gov.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process usually imparts enough energy to not only ionize the molecule, creating a molecular ion (M⁺•), but also to cause extensive and reproducible fragmentation. The resulting mass spectrum is a distinct fingerprint of the molecule.
For this compound, the EI-MS spectrum is expected to show a molecular ion peak (M⁺•) at an m/z value corresponding to its molecular weight. Given the compound's structure, several key fragmentation pathways can be predicted. Common fragmentation patterns for aromatic ketones and amides include α-cleavage adjacent to the carbonyl group and cleavage of bonds at the substituted aromatic ring.
Predicted Fragmentation Data for this compound in EI-MS:
| Ion | Predicted m/z | Possible Identity |
| [M]⁺• | 223 | Molecular Ion |
| [M-CH₃]⁺ | 208 | Loss of a methyl radical from the tolyl group |
| [M-CO]⁺• | 195 | Loss of carbon monoxide |
| [C₇H₇]⁺ | 91 | Tropylium ion from the tolyl group |
| [C₈H₄O]⁺• | 116 | Fragment from the isoindolinone core |
Note: This table represents predicted values based on general fragmentation principles. Actual experimental results would be required for confirmation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass (isobars) nih.gov.
For this compound, HRMS is crucial for confirming its chemical formula, C₁₅H₁₃NO. The theoretically calculated exact mass of the molecule can be compared to the experimentally measured value to validate its identity with high confidence. This technique is frequently applied in the characterization of isoindolinone derivatives rsc.orgrsc.org.
HRMS Data for this compound:
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | PubChem |
| Calculated Exact Mass | 223.099714038 Da | Computed by PubChem nih.gov |
| Ion Species (e.g., [M+H]⁺) | 224.1070 | Calculated |
| Ion Species (e.g., [M+Na]⁺) | 246.0891 | Calculated |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally fragile molecules. In ESI-MS, ions are generated from a solution, resulting in minimal fragmentation. This method typically produces protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺ nih.gov.
When analyzing this compound by ESI-MS in positive ion mode, the primary ion expected would be the protonated molecule at m/z 224.1. The presence of trace amounts of sodium salts in the solvent or on glassware could also lead to a sodium adduct at m/z 246.1. ESI-MS is often coupled with tandem mass spectrometry (MS/MS), where the parent ion is selected and fragmented to gain further structural insights researchgate.net.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, causing transitions between electronic energy levels. These techniques provide information about the conjugated π-electron systems within the molecule.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's chromophores.
The structure of this compound contains two key chromophores: the phthalimide-like isoindolinone system and the methyl-substituted phenyl (tolyl) ring. Both are aromatic systems capable of π-π* transitions. Based on studies of similar isoindole derivatives, which show strong absorption in the near-UV region, it is expected that this compound will exhibit characteristic absorption bands between 200 and 400 nm researchgate.netresearchgate.net. The exact position and intensity of these bands would be influenced by the solvent used for the analysis.
Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an excited electronic state, returns to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. Many polycyclic aromatic compounds and heterocyclic systems, including isoindolinone derivatives, are known to be fluorescent osaka-u.ac.jp.
Fluorescence spectroscopy would reveal the emission spectrum of this compound upon excitation at an appropriate wavelength determined from its UV-Vis absorption spectrum. The shape and peak position of the emission spectrum can be sensitive to the solvent environment.
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of the number of photons emitted to the number of photons absorbed uci.edu. It is a value between 0 and 1. The quantum yield can be measured using either an absolute method or a relative method, the latter of which involves comparing the sample's fluorescence intensity to that of a well-characterized standard with a known quantum yield edinst.comnih.gov. The introduction of a tolyl group, as opposed to an unsubstituted phenyl group, can influence the fluorescence quantum yield by affecting the molecule's electronic properties and rotational freedom osaka-u.ac.jp. Without experimental data, the specific quantum yield for this compound remains undetermined.
X-ray Crystallography for Solid-State Structure Determination (where applicable for related compounds)
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound is not publicly available, the analysis of a closely related derivative, 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)isoindolin-1-one , provides significant insights into the conformational preferences and intermolecular interactions of this family of compounds.
The crystal structure of this derivative reveals a triclinic crystal system with the P-1 space group. The isoindolinone core is essentially planar, with the phenyl ring substituent oriented at a significant dihedral angle relative to this plane. This twisted conformation is a common feature in N-aryl substituted lactams, arising from steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl group of the isoindolinone core.
Key crystallographic parameters for 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)isoindolin-1-one are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C17H13F4NOS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.1249(7) |
| b (Å) | 9.9306(10) |
| c (Å) | 13.1754(13) |
| α (°) | 83.116(8) |
| β (°) | 80.305(9) |
| γ (°) | 73.204(9) |
| Volume (ų) | 754.08 |
| Z | 2 |
| Temperature (K) | 150 |
The solid-state packing of this derivative is influenced by weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, which contribute to the stability of the crystal lattice. The trifluoromethyl group and the sulfur atom also participate in van der Waals interactions, further influencing the packing arrangement. These structural details are invaluable for understanding the structure-activity relationships of this class of compounds and for the rational design of new derivatives with specific biological activities.
Computational Chemistry and Theoretical Studies on Isoindolones
Molecular Modeling and Dynamics
Molecular modeling techniques are essential for understanding how isoindolone derivatives interact with biological targets, a key aspect of structure-based drug design.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nottingham.ac.uk This technique is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For isoindolone derivatives, docking studies have been performed against a variety of biological targets to explore their therapeutic potential.
The process typically involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a crystal structure database like the PDB) and generating a 3D conformation of the ligand.
Docking Simulation: Using software like AutoDock Vina to place the ligand into the active site of the receptor in multiple possible conformations. researchgate.net
Scoring and Analysis: A scoring function estimates the binding affinity (often expressed in kcal/mol) for each pose. The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.govmdpi.com
Docking studies have revealed that isoindolone derivatives are potential inhibitors for various enzymes. For example, specific derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, with docking simulations identifying key interactions with residues like Arg120 and Tyr355 in the COX-2 active site. nih.gov Other studies have explored their interactions with VEGFR-2 kinase and the dopamine D2 receptor. researchgate.netresearchgate.net
| Isoindolone Derivative Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Ferrocene-substituted isoindolinone | Bcl-B | -6.7 | Not specified | researchgate.net |
| Phthalimide derivative | COX-2 | Not specified | Arg120, Tyr355 | nih.gov |
| General isoindolinone | VEGFR-2 | Not specified | Not specified | researchgate.net |
| Synthesized isoindolines | Dopamine D2 Receptor | Not specified | Main amino acid residues at the allosteric binding site | researchgate.net |
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of a docked pose and provide a more realistic representation of the interactions in a biological environment. nih.govmdpi.com
A typical MD simulation workflow for a ligand-protein complex involves:
System Setup: The docked complex is placed in a simulation box, solvated with water molecules, and neutralized with counter-ions to mimic physiological conditions. nottingham.ac.uk
Energy Minimization and Equilibration: The system is relaxed to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.
Production Run: The simulation is run for a specific period (e.g., nanoseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.
Trajectory Analysis: The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their initial positions. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site.
MD simulations are crucial for validating docking results and understanding conformational changes that may occur upon ligand binding. nottingham.ac.ukmdpi.com
To obtain a more accurate estimation of binding affinity than docking scores, end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.govpeng-lab.org These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov
The binding free energy (ΔG_bind) is typically calculated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each free energy term (G) is composed of:
Molecular Mechanics Energy (E_MM): Includes bonded (bond, angle, dihedral), electrostatic, and van der Waals energies. nih.govnih.gov
Solvation Free Energy (G_solv): Consists of polar and non-polar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.govnih.gov
Conformational Entropy (-TΔS): This term accounts for the change in conformational freedom upon binding. It is computationally expensive and is often neglected when comparing similar ligands, as the contribution is assumed to be similar. nih.govpeng-lab.org
MM/PBSA and MM/GBSA are used as post-processing tools on snapshots taken from MD simulation trajectories to provide a more refined prediction of binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.
The computational development of a QSAR model involves several steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected. The 3D structures of these molecules are typically optimized using quantum mechanics methods like DFT. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various physicochemical properties, such as steric (e.g., TopoShape), electronic (e.g., MLFER_A), and topological (e.g., GATS8p) features. nih.gov
Model Building and Validation: A statistical method, such as the Genetic Function Algorithm (GFA), is used to select the most relevant descriptors and build a linear or non-linear equation that links them to the biological activity. nih.govnih.gov The model's predictive power is rigorously validated using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques (e.g., predicting the activity of a test set of compounds, R²_pred). nih.gov
A QSAR study on 1,3-dioxoisoindoline derivatives identified descriptors related to topology, atomic contribution, and hydrogen bonding potential as being crucial for their antiplasmodial activity. nih.gov
| Parameter | Description | Value | Reference |
|---|---|---|---|
| R² | Squared Correlation Coefficient (Goodness of fit) | 0.9459 | nih.gov |
| R²adj | Adjusted R² | 0.9278 | nih.gov |
| Q²cv | Leave-one-out Cross-Validation Coefficient (Internal predictivity) | 0.8882 | nih.gov |
| R²_pred (External) | Squared Correlation Coefficient for the external test set | 0.7015 | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-(2-methylphenyl)-3H-isoindol-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer: A common approach involves flash pyrolysis of precursors like 2-(2-methylphenyl)ethyl nitrite, as demonstrated in the generation of ortho-xylyl radicals (see analogous methods in ). Optimization strategies include:
- Temperature control : Heating precursors to ~70°C to balance decomposition efficiency and side-product formation.
- Purification : Post-synthesis purification via column chromatography or recrystallization to isolate the target compound.
- Catalyst screening : Testing acid/base catalysts to enhance cyclization efficiency during isoindol-one formation. For related compounds, methanesulfonate derivatives have been synthesized under controlled esterification conditions (), suggesting similar protocols could apply.
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at room temperature (RT) or below 25°C to prevent degradation ().
- Safety protocols : Use personal protective equipment (PPE) including gloves and goggles. In case of skin contact, wash immediately with soap and water ().
- Hazard mitigation : Despite limited GHS classification data for similar compounds (), assume potential irritancy and handle in a fume hood.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and substituent positions (e.g., methylphenyl groups; ).
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles (). For non-crystalline samples, compare with analogs like 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine ().
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO; theoretical MW 223.27).
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity of this compound in different chemical environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the isoindol-one core’s electron-deficient nature may favor nucleophilic attacks at the carbonyl group (analogous to ).
- Molecular docking : Screen for potential biological targets by simulating interactions with proteins, leveraging structural data from related indole derivatives ().
Q. What strategies are effective in resolving contradictions in crystallographic data for isoindol-one derivatives?
Methodological Answer:
- Data validation : Cross-check SHELXL-refined structures () with spectroscopic data (e.g., NMR, IR) to confirm bond assignments.
- Twinned data refinement : For challenging cases (e.g., high-symmetry crystals), use SHELX’s twin refinement tools ().
- Comparative analysis : Align crystallographic parameters (e.g., unit cell dimensions) with structurally similar compounds like 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one ().
Q. What are the design considerations for studying the biological interactions of this compound derivatives?
Methodological Answer:
- Derivatization : Introduce functional groups (e.g., sulfonyl, methoxy) to modulate solubility and bioavailability, as seen in indole-based bioactive compounds ().
- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinases, oxidases) using fluorogenic substrates to track activity.
- Toxicity screening : Perform cytotoxicity assays on cell lines (e.g., HEK293) to establish safe concentration ranges, guided by protocols for related isoindol-one derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
